diazo-2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

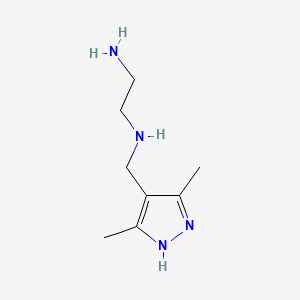

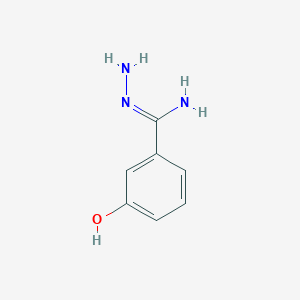

Diazo compounds are a class of organic compounds that contain two linked nitrogen atoms at the terminal position . They are described by the general structural formula R2C=N+=N− . The simplest example of a diazo compound is diazomethane, CH2N2 . They are valuable reagents in organic synthesis due to their diverse and rich chemical properties .

Synthesis Analysis

Diazo compounds can be synthesized from alpha-acceptor-substituted primary aliphatic amines R-CH2-NH2 (R = COOR, CN, CHO, COR) that react with nitrous acid to generate the diazo compound . Other methods include reactions between an acyl halide and diazomethane , and diazo transfer where certain carbon acids react with tosyl azide in the presence of a weak base .

Molecular Structure Analysis

The electronic structure of diazo compounds is characterized by π electron density delocalized over the α-carbon and two nitrogen atoms, along with an orthogonal π system with electron density delocalized over only the terminal nitrogen atoms .

Chemical Reactions Analysis

Diazo compounds have unique and surprisingly diverse reactivity modes, including transformations with both the retention of nitrogen atoms and the elimination of dinitrogen during their thermal, catalytic, or photolytic activation . They are mainly used in cyclopropanation reactions, insertions into C-H and X-H bonds, the Wol rearrangement, and transformations related to rearrangements of ylides generated via the addition of carbene intermediates to the lone pair of a heteroatom .

Physical And Chemical Properties Analysis

Diazo compounds are highly reactive and easily available, making them suitable for various transformations . Some of the most stable diazo compounds are α-diazo-β-diketones and α-diazo-β-diesters, in which the electron density is further delocalized into an electron-withdrawing carbonyl group .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The development of new sustainable reactions and protocols is essential to fulfill the growing demands of every branch of organic chemistry for greener synthetic methodologies . In this context, the use of visible light as the only source of energy is highly appealing . Since diazo compounds are valuable reagents in organic synthesis, their transformations realized in a sustainable manner are of interest . High reactivity and easy availability make them suitable for solar-driven transformations . Indeed, photochemical reactions of diazo compounds have recently proven a valuable alternative to transition metal catalysis .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of diazo-2 can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are then further transformed into the final product. The key steps in the synthesis pathway include the preparation of a diazonium salt, which is then coupled with an aromatic compound to form the desired product.", "Starting Materials": [ "Aniline", "Nitrous acid", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Sodium ethoxide", "Ethyl chloroformate", "Sodium azide", "Sodium nitrite" ], "Reaction": [ "Step 1: Nitrosation of aniline with nitrous acid in the presence of hydrochloric acid to form the diazonium salt.", "Step 2: Preparation of ethyl diazoacetate by reacting sodium ethoxide with ethyl chloroformate.", "Step 3: Diazotization of ethyl diazoacetate with sodium nitrite in the presence of hydrochloric acid to form an intermediate diazo compound.", "Step 4: Reaction of the intermediate diazo compound with sodium azide to form the final product, diazo-2." ] } | |

CAS-Nummer |

124029-65-8 |

Produktname |

diazo-2 |

Molekularformel |

C31H52O11 |

Molekulargewicht |

0 |

Synonyme |

diazo-2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.